molecular formula C15H18N2O5S B2750553 N-(2,5-dimethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide CAS No. 868216-08-4

N-(2,5-dimethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide

Cat. No.: B2750553
CAS No.: 868216-08-4
M. Wt: 338.38
InChI Key: SOXBTGREDPVQQJ-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is a chemical compound of significant interest in medicinal chemistry research. Its structure incorporates a 2,5-dimethoxyphenylacetamide group, a scaffold found in compounds that are high-potency agonists at serotonin receptors, particularly the 5-HT2A subtype . The 2-methyl-3,5-dioxothiomorpholine moiety introduces a unique heterocyclic system with potential for diverse biological interactions. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a tool compound for investigating novel pharmacological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Strictly for laboratory applications by qualified professionals.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S/c1-9-15(20)17(14(19)8-23-9)7-13(18)16-11-6-10(21-2)4-5-12(11)22-3/h4-6,9H,7-8H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXBTGREDPVQQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)CS1)CC(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the reaction of 2,5-dimethoxyaniline with an appropriate acylating agent to form an intermediate amide.

    Thiomorpholine Ring Formation: The intermediate is then reacted with a thiomorpholine derivative under controlled conditions to introduce the thiomorpholine ring.

    Final Acetylation: The final step involves acetylation to introduce the acetamide group, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The acetamide group can be reduced to an amine under appropriate conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Conversion to amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C14H18N2O5SC_{14}H_{18}N_{2}O_{5}S with a molecular weight of approximately 350.38 g/mol. Its structure features a thiomorpholine ring, which is significant for its biological activity. The presence of the dimethoxyphenyl group enhances its lipophilicity, potentially improving bioavailability.

Pharmacological Applications

  • Anticancer Activity
    • Mechanism of Action : Preliminary studies suggest that N-(2,5-dimethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide may inhibit specific pathways involved in cancer cell proliferation. For instance, compounds with similar structures have demonstrated the ability to induce apoptosis in various cancer cell lines.
    • Case Study : In vitro tests indicated that derivatives of this compound showed significant cytotoxicity against human cancer cell lines such as MDA-MB-231 and A549, with growth inhibition percentages exceeding 70% at certain concentrations .
  • Antimicrobial Properties
    • Activity Spectrum : The compound exhibits antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MICs) as low as 128 µg/mL against Staphylococcus aureus and Escherichia coli .
    • Research Findings : A comparative study highlighted that modifications in the thiomorpholine moiety can enhance antimicrobial efficacy, suggesting a structure-activity relationship that could guide future drug design .
  • Neuroprotective Effects
    • Potential Applications : The compound may also possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Research indicates that similar compounds can inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease .
    • Experimental Evidence : In animal models, administration of related compounds resulted in improved cognitive function and reduced markers of neuroinflammation .

Data Tables

Application AreaObserved EffectsReference
Anticancer ActivityCytotoxicity against MDA-MB-231 (70% inhibition)
Antimicrobial ActivityMIC of 128 µg/mL against Staphylococcus aureus
Neuroprotective EffectsInhibition of acetylcholinesterase

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide depends on its interaction with molecular targets. The compound may interact with enzymes or receptors, modulating their activity. The methoxy groups and thiomorpholine ring can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Compound 29: N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide
  • Structure : Shares the 2,5-dimethoxyphenyl-acetamide backbone but replaces the thiomorpholin-dione group with a 6-trifluoromethylbenzothiazole moiety.
  • Synthesis: Prepared via microwave-assisted coupling of 2-(2,5-dimethoxyphenyl)acetyl chloride with 2-amino-6-trifluoromethylbenzothiazole, yielding 31% after purification .
  • Microwave synthesis (150°C, 7 min) contrasts with conventional methods, suggesting faster reaction kinetics for benzothiazole derivatives .
Compound 19: 2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide
  • Structure: Features a 3,5-dimethoxyphenyl-substituted pyrimidinone ring linked via a thioether to a trifluoromethylbenzothiazole-acetamide.
  • Synthesis: Derived from a pyrimidinone precursor and a benzothiazole intermediate under standard coupling conditions .
  • Key Differences: The 3,5-dimethoxyphenyl group (vs. The pyrimidinone-thioether linkage introduces conformational rigidity absent in the thiomorpholin-dione system .

Analogues with Heterocyclic Variations

Compound 21b: N-(3,5-Dimethylphenyl)-2-(6-methoxy-4-oxoquinazolin-3(4H)-yl)acetamide
  • Structure : Replaces the thiomorpholin-dione with a 6-methoxyquinazolin-4-one ring and substitutes the aromatic group with a 3,5-dimethylphenyl.
  • Synthesis : Achieved via base-mediated coupling (93% yield) using potassium carbonate in DMF .
  • Key Differences: The quinazolinone ring provides a planar, aromatic system that may enhance π-π stacking interactions, contrasting with the non-aromatic thiomorpholin-dione. Higher synthetic yield (93% vs. 31% for Compound 29) suggests superior reactivity of quinazolinone intermediates under mild conditions .

Pharmacophore-Driven Derivatives

EP3348550A1 Patent Compounds
  • Representative Examples :
    • N-(6-chlorobenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide
    • N-(6-methoxybenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide
  • Structural Themes : These derivatives retain the 2,5-dimethoxyphenyl-acetamide core but vary in benzothiazole substituents (e.g., -Cl, -OCH₃, -CF₃) .
  • Key Insights :
    • Substitutions at the benzothiazole 6-position (-CF₃, -Cl) are prioritized in patent claims, indicating their critical role in potency or selectivity .
    • The thiomorpholin-dione variant lacks halogen or alkoxy groups on its heterocycle, which may limit its interaction with hydrophobic enzyme pockets.

Critical Insights and Implications

  • Structural Flexibility vs. Bioactivity: The thiomorpholin-dione system in the parent compound offers a unique balance of polarity (via dioxo groups) and conformational mobility, which may improve tissue penetration compared to rigid benzothiazole or quinazolinone analogues.
  • Substituent Effects : The 2,5-dimethoxy configuration on the phenyl ring may optimize electronic effects for target binding compared to 3,5-substituted analogues, though empirical data is needed to confirm this hypothesis.

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is a compound of interest due to its potential biological activities. This article aims to summarize the available research findings regarding its biological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C14H15N2O4S
  • Molecular Weight : 342.79 g/mol

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the context of anti-cancer and anti-inflammatory effects. The compound's mechanism of action has been investigated through various in vitro and in vivo studies.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-Cancer Inhibits proliferation of cancer cells; induces apoptosis in specific cancer lines.
Anti-inflammatory Reduces inflammatory markers in animal models; inhibits COX-2 enzyme activity.
Chitin Synthesis Inhibition Impacts chitin synthesis in insects, suggesting potential as an insecticide.
  • Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells. This effect is mediated through the activation of caspases and the modulation of Bcl-2 family proteins.
  • COX-2 Inhibition : this compound acts as an inhibitor of cyclooxygenase-2 (COX-2), which is involved in the inflammatory process. By inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins.
  • Chitin Synthesis Disruption : Studies have demonstrated that this compound can inhibit chitin synthesis in certain insect species, indicating potential applications in pest control.

Case Study 1: Anti-Cancer Activity

A study focusing on various cancer cell lines demonstrated that this compound significantly reduced cell viability. The IC50 values varied depending on the cell line but were consistently lower than those of standard chemotherapeutic agents.

Case Study 2: Anti-inflammatory Effects

In a murine model of inflammation, administration of this compound resulted in a marked decrease in edema and inflammatory cytokines compared to control groups. The findings suggest a robust anti-inflammatory profile that could be beneficial for treating chronic inflammatory diseases.

Q & A

Q. What are the key synthetic steps and reaction optimizations for synthesizing N-(2,5-dimethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide?

The synthesis involves multi-step reactions, typically starting with the coupling of 2,5-dimethoxyaniline with a thiomorpholinone derivative. Critical steps include:

  • Amide bond formation : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or thionyl chloride in dichloromethane (DCM) under inert conditions .
  • Optimization : Control temperature (e.g., 0–25°C), solvent polarity (DMF or DCM), and stoichiometric ratios of reagents. For example, excess acyl chloride (1.5–2 eq) ensures complete conversion .
  • Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) and recrystallization (e.g., ethyl acetate) yield high-purity products (>95%) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with distinct signals for methoxy groups (δ 3.7–3.9 ppm) and thiomorpholinone carbonyls (δ 165–175 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI/APCI-MS verifies molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
  • FT-IR : Key peaks include N–H stretch (~3300 cm⁻¹), C=O (1680–1720 cm⁻¹), and C–S (650–750 cm⁻¹) .

Q. What are the potential research applications of this compound?

  • Chemical Building Block : Used to synthesize heterocyclic derivatives (e.g., thiazolo[4,5-d]pyrimidines) via substitution or cyclization reactions .
  • Biological Probes : The dimethoxyphenyl group may interact with enzyme active sites, enabling studies on substrate inhibition or allosteric modulation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

  • Cross-Validation : Combine NMR, MS, and X-ray crystallography (if crystals are obtainable) to confirm stereochemistry and eliminate artifacts .
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ORCA software) .
  • Dynamic Effects : Account for conformational flexibility (e.g., rotamers in the acetamide moiety) by analyzing variable-temperature NMR .

Q. What strategies improve reaction yield and purity in large-scale synthesis?

  • Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, solvent ratio, catalyst loading). For example, a central composite design reduced reaction steps from 5 to 3 while maintaining >80% yield .
  • Byproduct Mitigation : Monitor intermediates via TLC or HPLC. Impurities like unreacted thiomorpholinone can be removed by acid-base extraction (e.g., 1M HCl wash) .

Q. How do substituents influence the compound’s stability and reactivity?

  • Electron-Donating Groups : Methoxy groups on the phenyl ring enhance oxidative stability but may reduce electrophilicity at the acetamide carbonyl .
  • Thiomorpholinone Ring : The 3,5-dioxo group increases hydrogen-bonding capacity, affecting solubility in polar solvents (e.g., DMSO vs. DCM) .

Q. What computational methods predict the compound’s reactivity in novel reactions?

  • Reaction Path Search : Tools like GRRM or AFIR (Artificial Force Induced Reaction) model transition states for cycloaddition or nucleophilic substitution .
  • Molecular Dynamics (MD) : Simulate solvation effects to predict regioselectivity in cross-coupling reactions .

Q. How can researchers address low yields in functional group transformations (e.g., oxidation of the thiomorpholinone ring)?

  • Catalyst Screening : Test Pd/C or Ru-based catalysts for selective oxidation to sulfone derivatives.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving conversion rates .

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